Pseudo-ginsenoside-RI3

Description

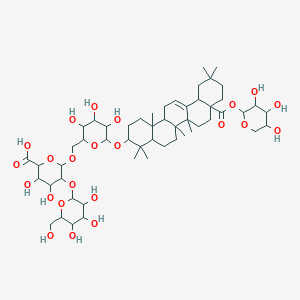

Structure

2D Structure

Propriétés

IUPAC Name |

6-[[6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-(3,4,5-trihydroxyoxan-2-yl)oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H84O23/c1-48(2)14-16-53(47(68)76-43-37(63)30(56)24(55)20-69-43)17-15-51(6)22(23(53)18-48)8-9-28-50(5)12-11-29(49(3,4)27(50)10-13-52(28,51)7)73-44-38(64)34(60)32(58)26(72-44)21-70-46-41(36(62)35(61)40(74-46)42(66)67)75-45-39(65)33(59)31(57)25(19-54)71-45/h8,23-41,43-46,54-65H,9-21H2,1-7H3,(H,66,67) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZJEHSXUQSQCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)COC7C(C(C(C(O7)C(=O)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC9C(C(C(CO9)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H84O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143114-86-7 | |

| Record name | Pseudo-ginsenoside-RI3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143114867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Pathways and Biotransformation Mechanisms of Pseudo Ginsenoside Ri3

Primary Biosynthetic Routes of Triterpenoid (B12794562) Saponins (B1172615)

The journey to synthesizing Pseudo-ginsenoside-RI3 begins with the fundamental building blocks of all terpenoids, which are produced through two primary pathways within plant cells.

Mevalonate (B85504) (MVA) Pathway and 2-C-Methyl-D-Erythritol 4-Phosphate (MEP) Pathway Contribution

The biosynthesis of triterpenoid saponins, including ginsenosides (B1230088), relies on the production of the universal five-carbon precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). biorxiv.org These precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway, which occurs in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. biorxiv.orgcjnmcpu.com

Enzymatic Catalysis in Pseudoginsenoside Synthesis (e.g., Cytochrome P450, UDP-Glycosyltransferase)

Following the synthesis of IPP and DMAPP, a series of enzymatic reactions lead to the formation of the triterpenoid skeleton. Squalene (B77637) synthase and squalene epoxidase catalyze the formation of 2,3-oxidosqualene (B107256), a key intermediate. researchgate.netmdpi.com The cyclization of 2,3-oxidosqualene is a pivotal step, catalyzed by oxidosqualene cyclases (OSCs) such as β-amyrin synthase and dammarenediol-II synthase, which leads to the formation of the basic skeletons of oleanane-type and dammarane-type ginsenosides, respectively. mdpi.comfrontiersin.org

The structural diversity of ginsenosides arises from subsequent modifications by two key enzyme families: cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). mdpi.comresearchgate.net CYP450s are responsible for hydroxylation and other oxidative modifications of the triterpene core, creating a variety of sapogenins. frontiersin.orgresearchgate.net For instance, CYP716A47 has been identified as a protopanaxadiol (B1677965) synthase, catalyzing the hydroxylation of dammarenediol-II. researchgate.net

UGTs then catalyze the glycosylation of these sapogenins by transferring sugar moieties from activated sugar donors, such as UDP-glucose, to the aglycone. mdpi.comresearchgate.net This final step is crucial for the diversity and bioactivity of ginsenosides, as the number, type, and position of sugar attachments significantly influence their properties. mdpi.comnih.gov The concerted action of these enzymes results in the vast array of ginsenosides found in nature.

Specific Pathways Leading to Oleanane-Type and Ocotillol-Type Pseudoginsenosides

Ginsenosides are broadly classified based on their aglycone skeleton into dammarane-type, oleanane-type, and ocotillol-type. frontiersin.org

Oleanane-type ginsenosides , such as ginsenoside Ro, possess a pentacyclic triterpene skeleton derived from β-amyrin. frontiersin.orgresearchgate.net The biosynthesis of this class is initiated by the cyclization of 2,3-oxidosqualene by β-amyrin synthase. mdpi.com Subsequent oxidation and glycosylation steps are catalyzed by specific CYP450s and UGTs. For example, CYP716A52v2 is involved in the biosynthesis of oleanane-type ginsenosides. researchgate.netdntb.gov.ua The de novo biosynthesis of oleanane-type ginsenosides has been achieved in Saccharomyces cerevisiae by introducing key enzymes, including a cellulose (B213188) synthase-like GT (PgCSyGT1) and two UGTs (PgUGT18 and PgUGT8) from Panax ginseng. nih.gov

Ocotillol-type ginsenosides are characterized by a five-membered epoxy ring at the C-20 position of a dammarane (B1241002) skeleton. frontiersin.org These compounds, including pseudoginsenoside F11 and majonoside R2, are found in species like Panax quinquefolius and Panax vietnamensis. frontiersin.orgcjnmcpu.comkoreascience.kr The biosynthesis of ocotillol-type saponins involves the oxidative cyclization of the side chain of protopanaxatriol-type ginsenosides. researchgate.net Specific UGTs are responsible for the glycosylation of the ocotillol aglycone. For instance, in Panax vietnamensis var. fuscidiscus, PvfUGT1 and PvfUGT2 have been identified to sequentially catalyze the formation of majonoside R2 from protopanaxatriol (B1242838) oxide intermediates. nih.gov

Microbial Biotransformation and Conversion of Ginsenosides into this compound Precursors or Analogs

The structural modification of naturally occurring ginsenosides by microorganisms offers a promising avenue for producing rare and potentially more bioactive ginsenosides.

Endophytic Microbial Activity in Ginsenoside Modification

Endophytic microorganisms, which reside within plant tissues without causing disease, have demonstrated a remarkable ability to biotransform major ginsenosides into minor, often more valuable, ones. nih.govtandfonline.com These microbes produce a variety of enzymes, particularly β-glucosidases, that can hydrolyze the sugar moieties attached to the ginsenoside core. tandfonline.commdpi.com

For example, endophytic fungi such as Arthrinium sp. can convert ginsenoside Rb1 into the rare ginsenoside compound K (CK) through a stepwise deglycosylation process. nih.govtandfonline.com Similarly, bacterial endophytes like Burkholderia sp. and Agrobacterium rhizogenes isolated from Panax ginseng have been shown to transform major ginsenosides into minor ones like Rg3, F2, and Rh2. mdpi.comnih.gov This microbial transformation is a key process that can lead to the formation of precursors or analogs of complex ginsenosides like this compound. The biotransformation pathways often involve the removal of glucose units from the C-3 and C-20 positions of the aglycone. tandfonline.commdpi.com

Metabolic Engineering Strategies for Microbial Production of Ginsenosides

The limitations of extracting ginsenosides from slow-growing ginseng plants have spurred the development of metabolic engineering strategies for their production in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli (bacteria). nih.govalfachemic.com This approach involves reconstructing the ginsenoside biosynthetic pathway in these microorganisms by introducing the necessary genes from Panax species. alfachemic.com

Key strategies to enhance production include:

Overexpression of key enzymes: Increasing the expression of rate-limiting enzymes in the MVA or MEP pathway, as well as the specific synthases (e.g., dammarenediol-II synthase), CYP450s, and UGTs, can boost the yield of desired ginsenosides. nih.govmdpi.com

Balancing metabolic flux: Optimizing the expression levels of different enzymes is crucial to prevent the accumulation of toxic intermediates and to channel precursors efficiently towards the final product. mdpi.com

Host engineering: Modifying the host's native metabolism to increase the supply of precursors like acetyl-CoA and NADPH can further enhance ginsenoside production. nih.gov

Enzyme engineering: Altering the catalytic properties of enzymes, such as UGTs, can enable the synthesis of novel ginsenoside structures. nih.gov

Through these advanced techniques, researchers have successfully produced various ginsenoside precursors and final products in engineered microbes, offering a sustainable and scalable alternative to traditional methods. alfachemic.comnih.govgenscript.com This platform holds significant potential for the customized production of specific and rare ginsenosides, including this compound.

In Vivo Metabolic Transformations and Glycosylation Changes Affecting Pseudoginsenoside-RI3

Once administered orally, this compound, like other ginsenosides, is subjected to the chemical and enzymatic environment of the gastrointestinal tract. The acidic conditions of the stomach and the vast array of enzymes produced by the gut microbiota are the primary drivers of its biotransformation. encyclopedia.pubhebmu.edu.cn The metabolic processes for ocotillol-type saponins, the class to which this compound belongs, have been elucidated through studies on analogous compounds such as pseudo-ginsenoside F11 and pseudo-ginsenoside RT5. nih.gov

The in vivo biotransformation of these related compounds involves a cascade of reactions. Key metabolic pathways include hydrogenation, dehydrogenation, dehydration, deoxygenation, hydration, phosphorylation, and glucuronidation. nih.gov Furthermore, reactions involving conjugation with amino acids have also been proposed. nih.gov These modifications can occur on both the aglycone (the non-sugar part) and the glycosyl (sugar) chains. Specifically, hydrogenation, dehydration, deoxidation, and amino acid conjugations are thought to happen on the aglycone structure, while deglycosylation, hydration, and phosphorylation are associated with the sugar moieties. nih.gov

A predominant and critical transformation is deglycosylation , the stepwise removal of sugar units from the ginsenoside molecule. This process is largely attributed to the enzymatic activity of gut bacteria. encyclopedia.pubfrontiersin.org For ocotillol-type ginsenosides, this deglycosylation is a key step in their metabolism. For instance, studies on pseudo-ginsenoside F11, which shares the ocotillol structure, have shown that it is metabolized to pseudo-ginsenoside RT5 and subsequently to the aglycone, ocotillol, in rats. mdpi.comdocumentsdelivered.com This suggests a sequential loss of sugar molecules. The small molecular weight ginsenosides resulting from this process are more readily absorbed in the gastrointestinal tract. frontiersin.org

The metabolites of this compound are distributed throughout the body, with varying concentrations found in plasma, urine, and feces. nih.govnih.gov Research on related compounds has shown that glucuronidated products are typically found in urine, the stomach, intestine, and feces, but not in plasma. nih.gov The parent compound and its metabolites are eventually eliminated from the body, with fecal excretion being a significant route. nih.govnih.govhkbu.edu.hk

The table below summarizes the potential metabolic transformations that this compound is likely to undergo based on studies of closely related ocotillol-type ginsenosides.

| Metabolic Reaction | Location of Change | Description | Significance |

| Deglycosylation | Glycosyl Chains | Stepwise removal of sugar moieties by gut microbiota enzymes. nih.govfrontiersin.org | Increases bioavailability and alters biological activity. |

| Hydrogenation | Aglycone | Addition of hydrogen atoms. nih.gov | Alters the chemical properties and potentially the bioactivity of the molecule. |

| Dehydrogenation | Aglycone | Removal of hydrogen atoms. nih.gov | Modifies the structure and may impact biological function. |

| Dehydration | Aglycone | Removal of a water molecule. nih.gov | Leads to the formation of double bonds and structural changes. |

| Deoxygenation | Aglycone | Removal of an oxygen atom. nih.gov | Alters the polarity and reactivity of the compound. |

| Hydration | Glycosyl Chains | Addition of a water molecule. nih.gov | Can modify the solubility and interaction with biological targets. |

| Phosphorylation | Glycosyl Chains | Addition of a phosphate (B84403) group. nih.gov | May play a role in cellular signaling and energy metabolism. |

| Glucuronidation | Aglycone/Glycosyl Chains | Conjugation with glucuronic acid, primarily in the liver. nih.gov | Facilitates the excretion of the compound from the body. |

| Amino Acid Conjugation | Aglycone | Formation of a conjugate with an amino acid. nih.gov | Can influence the distribution and elimination of the metabolite. |

Advanced Analytical Methodologies for Pseudo Ginsenoside Ri3 Research

Spectroscopic Techniques for Structure Elucidation of Pseudoginsenoside-RI3

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of terpenoids, including ginsenosides (B1230088) jchps.com. A suite of 1D and 2D NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals within the molecule koreascience.krnih.gov. Techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in establishing the connectivity of atoms within the dammarane-type triterpenoid (B12794562) skeleton and the attached sugar moieties koreascience.krnih.gov. For instance, HMBC is crucial for determining the linkage positions of the sugar chains to the aglycone. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiments can provide insights into the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule nih.gov.

Mass Spectrometry (MS) is another indispensable tool for structural analysis. High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and corresponding chemical formula of the compound mdpi.com. Tandem mass spectrometry (MS/MS) experiments, often performed in a data-dependent acquisition mode, generate unique fragmentation patterns that are characteristic of the compound's structure mdpi.comkoreascience.kr. For ginsenosides, the MS/MS spectra typically show sequential neutral losses of sugar residues (e.g., 162 Da for hexose (B10828440) or 132 Da for pentose), which helps in identifying the types and sequence of sugars in the glycosidic chains nih.gov. The fragmentation of the aglycone itself provides further structural information koreascience.krnih.gov. Fast Atom Bombardment Mass Spectrometry (FAB-MS) can also be used to obtain the exact molecular ion peak and diagnostic fragmentation patterns jchps.com.

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, while Ultraviolet (UV) spectrophotometry can be valuable if chromophores are present within the structure jchps.com.

Chromatographic and Mass Spectrometry-Based Profiling Techniques

The analysis of Pseudo-ginsenoside-RI3 in complex mixtures, such as herbal extracts or biological samples, requires powerful separation techniques coupled with sensitive detection methods.

UPLC-QTOF-MS has emerged as a powerful platform for the comprehensive profiling of ginsenosides nih.govsemanticscholar.org. The UPLC system, with its sub-2 µm particle columns, offers high resolution, sensitivity, and rapid analysis times compared to conventional HPLC nih.gov. This allows for the efficient separation of closely related ginsenoside isomers nih.gov. The QTOF mass spectrometer provides high-resolution and accurate mass measurements for both precursor and product ions, enabling the confident identification of known ginsenosides and the characterization of novel ones mdpi.comnih.govsemanticscholar.orgmdpi.comresearchgate.netcore.ac.uknih.govmdpi.commdpi.com. This technique has been successfully applied to profile and quantify ginsenosides in different parts of the Panax ginseng plant and to investigate the chemical changes that occur during processing nih.govsemanticscholar.org. For instance, a UPLC-QTOF-MS method was developed to profile 58 different ginsenosides and successfully identified and quantified 39 of them in various parts of ginseng semanticscholar.org.

Pseudo-targeted metabolomics combines the advantages of both targeted and untargeted approaches. This strategy utilizes multiple reaction monitoring (MRM) to analyze a large number of predefined ion pairs, enabling the comprehensive and sensitive detection of a wide range of ginsenosides nih.govacs.org. This approach has proven to be effective in differentiating various Panax species and their formulations by identifying key ginsenoside markers nih.govacs.orgacs.org. For example, a pseudo-targeted method monitoring 262 ion pairs was developed to differentiate 12 ginseng species nih.govacs.org. This technique has demonstrated superior performance in distinguishing between similar ginseng varieties compared to conventional full-scan high-resolution mass spectrometry approaches acs.orgnih.gov. The optimization of chromatographic gradients and MRM transitions is crucial for achieving high coverage and efficient analysis nih.gov.

For the quantitative analysis of ginsenosides that lack a strong UV chromophore, HPLC coupled with an Evaporative Light Scattering Detector (ELSD) is a widely used technique researchgate.netsrce.hrsemanticscholar.org. The response of the ELSD is dependent on the mass of the analyte rather than its optical properties, making it a universal detector for non-volatile compounds researchgate.net. This method has been successfully developed and validated for the simultaneous quantification of multiple ginsenosides in various ginseng products researchgate.netresearchgate.net. The optimization of ELSD parameters, such as the evaporator temperature and nebulizing gas flow, is critical for achieving optimal sensitivity and reproducibility srce.hr. While HPLC-ELSD is a robust quantitative tool, its sensitivity may be lower compared to mass spectrometry-based methods nih.gov.

Omics-Based Approaches in Pseudoginsenoside-RI3 Research

The integration of various "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, provides a systems-level understanding of ginsenoside biosynthesis and their biological effects nih.gov. These approaches are becoming increasingly important in ginseng research nih.gov.

Genomics and transcriptomics can identify and characterize the genes and enzymes involved in the ginsenoside biosynthesis pathway nih.gov. This knowledge can be leveraged for the metabolic engineering of plants or microbial systems to enhance the production of specific ginsenosides like this compound researchgate.net.

Proteomics allows for the study of the entire set of proteins in a biological system, providing insights into the expression and regulation of enzymes involved in ginsenoside metabolism nih.gov.

Metabolomics , as discussed previously, provides a comprehensive snapshot of the small-molecule metabolites, including ginsenosides, in a given sample. High-resolution magic angle spinning (HR-MAS) NMR-based metabolomics has also been used to analyze the primary metabolic profiles of processed ginseng products without the need for metabolite extraction nih.gov.

The integration of these multi-omics datasets can provide a more complete picture of the factors influencing the production and activity of this compound and other ginsenosides researchgate.net.

Metabolomics for Bioactive Compound Screening and Chemotaxonomic Differentiation

Metabolomics, particularly when coupled with high-resolution mass spectrometry, serves as a powerful tool for the comprehensive analysis of secondary metabolites in biological systems. This approach allows for the simultaneous detection and characterization of a wide array of compounds, making it ideal for screening for bioactive ginsenosides and differentiating between closely related plant species.

Untargeted metabolomics combined with ultra-high-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF-MS) is a frequently employed strategy for profiling ginsenosides in various Panax species. nih.govnih.govmdpi.com This technique enables the identification of "identification markers" that are unique to or present in significantly different concentrations among species, which is crucial for chemotaxonomic differentiation. nih.gov Studies have successfully used this approach to distinguish between Panax ginseng, P. quinquefolius, P. notoginseng, and P. japonicus, with saponins (B1172615) being the primary differentiating compounds. nih.govresearchgate.net For instance, a comparative metabolomics study identified specific ginsenosides that could clearly separate wild and cultivated American ginseng, highlighting the influence of environmental and genetic factors on the metabolic profile. mdpi.com

This metabolomics-driven approach is not only for species differentiation but also for quality control and the discovery of potential new or rare ginsenosides. nih.govnih.gov By creating a detailed chemical profile, researchers can screen for compounds with potential bioactivity. A pseudo-targeted metabolomics method, which uses multiple reaction monitoring (MRM), has been developed to establish key identification points for 12 different ginseng species based on 262 ion pairs, demonstrating a high level of precision in authentication. nih.gov

| Panax Species | Identified Marker Compounds | Analytical Method |

|---|---|---|

| P. ginseng, P. quinquefolius, P. notoginseng, P. japonicus, P. japonicus var. major | Notoginsenoside-R1, Majonoside R1, Vinaginsenoside R14, Ginsenoside-Rf, Ginsenoside-Rd | UPLC-QTOF-MS and Chemometrics nih.gov |

| P. vietnamensis var. vietnamensis vs. P. vietnamensis var. fuscidiscus | Majonoside-R2, Vina-ginsenoside-R2, Vina-ginsenoside-R13, Majonoside-R1 | Untargeted Metabolomics mdpi.com |

| Wild vs. Cultivated P. quinquefolius | Ginsenoside Rd, Ginsenoside Rb1, Ginsenoside Re, Notoginsenoside R1, Pseudoginsenoside F11 | UHPLC-Q/TOF-MS and Machine Learning mdpi.com |

Transcriptomics for Investigating Biosynthesis Gene Expression and Regulation

Transcriptomics provides a powerful lens through which to view the genetic underpinnings of ginsenoside biosynthesis. By analyzing the complete set of RNA transcripts in a plant tissue, researchers can identify the genes that are actively being expressed and correlate their expression levels with the abundance of specific ginsenosides. frontiersin.orgmdpi.com This is crucial for understanding how the production of compounds like this compound is regulated.

The biosynthesis of ginsenosides involves a series of enzymatic steps, starting from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways to produce the triterpenoid skeleton. mdpi.com This skeleton is then modified by downstream enzymes, primarily cytochrome P450 monooxygenases (CYPs) and UDP-glycosyltransferases (UGTs), which are responsible for the vast structural diversity of ginsenosides. frontiersin.orgmdpi.comnih.gov

Transcriptome sequencing of different Panax tissues has led to the identification of numerous candidate CYP and UGT genes involved in ginsenoside synthesis. frontiersin.orgmdpi.com For example, a combined transcriptome and proteome analysis of Panax japonicus identified 29 CYPs and 92 UGTs whose expression levels were closely related to ginsenoside content. frontiersin.org Furthermore, weighted gene co-expression network analysis (WGCNA) has been used to find correlations between gene expression and the accumulation of specific saponins. nih.gov One such study on Panax quinquefolium revealed that three specific UGT genes were positively correlated with the content of pseudoginsenoside F11, notoginsenoside R1, and other related compounds, providing direct insight into the potential genetic basis for the synthesis of pseudoginsenoside-type structures. cjnmcpu.com

The expression of these biosynthetic genes can be influenced by external stimuli. Treatment with methyl jasmonate (MJ), an elicitor, has been shown to significantly upregulate the expression of key genes in the ginsenoside pathway, leading to increased production of ginsenosides. nih.govdntb.gov.ua This demonstrates a complex regulatory network that controls the biosynthesis of these compounds.

| Gene Family | Function | Findings | Reference |

|---|---|---|---|

| Cytochrome P450s (CYPs) | Hydroxylation of the triterpenoid skeleton | 10 CYP genes showed significant positive correlation with saponin (B1150181) content in P. japonicus. | mdpi.com |

| UDP-glycosyltransferases (UGTs) | Glycosylation, adding sugar moieties to the skeleton | 3 UGT genes were positively correlated to pseudoginsenoside F11, notoginsenoside R1, and RT5 in P. quinquefolium. | cjnmcpu.com |

| β-amyrin synthase (β-AS) | Cyclization of 2,3-oxidosqualene (B107256) | Identified as a key downstream gene in triterpenoid saponin biosynthesis. | mdpi.com |

| Squalene (B77637) epoxidase (SE) | Catalyzes the epoxidation of squalene | Upregulation of PgSE genes in overexpression lines led to increased total saponin content. | nih.gov |

Computational and Data Analysis Tools for Research Data Interpretation

The large and complex datasets generated by modern analytical techniques require advanced computational tools for meaningful interpretation. Multivariate statistical analysis and in silico modeling are essential for extracting patterns, identifying significant variables, and predicting molecular interactions.

Multivariate Statistical Analysis (e.g., Principal Component Analysis, Partial Least-Squares Discriminant Analysis)

Multivariate statistical analysis is critical for interpreting the complex datasets from metabolomics studies of ginsenosides. nih.gov Principal Component Analysis (PCA) and Partial Least-Squares Discriminant Analysis (PLS-DA) are two of the most common methods used.

PCA is an unsupervised technique that reduces the dimensionality of the data while retaining most of the variation. It helps to visualize the intrinsic patterns and clustering within the data without prior knowledge of the sample groups. researchgate.net In ginsenoside research, PCA plots can reveal whether samples from different species or geographic origins naturally group together based on their metabolic profiles. nih.govnih.gov

PLS-DA, in contrast, is a supervised method that uses class information (e.g., species, origin, age) to maximize the separation between groups. metabolon.com This makes it particularly effective at identifying the specific metabolites (variables) that are most responsible for the observed differentiation. metabolon.comdoi.or.kr For example, PLS-DA has been successfully used to distinguish five different Panax species, with the model showing good reliability and predictability. nih.gov It has also been applied to differentiate ginseng samples of different cultivation ages, identifying ginsenosides Rg1, Rb1, and Rb2 as key markers for age classification. doi.or.krresearchgate.net The combination of these statistical methods allows researchers to confidently identify chemical markers for quality control and authentication. nih.govdoi.or.kr

Molecular Docking and In Silico Prediction of Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comfrontiersin.org In ginsenoside research, this in silico approach is invaluable for predicting the potential biological targets of compounds like this compound and elucidating their mechanism of action at a molecular level. nih.govresearchgate.net

The process involves creating a 3D model of the ginsenoside (the ligand) and a target protein (the receptor). A docking program then calculates the most likely binding poses and estimates the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). mdpi.comnih.gov A lower binding energy generally indicates a more stable and favorable interaction.

This method, sometimes referred to as reverse docking when a single ligand is screened against a library of potential target proteins, can rapidly identify potential protein interactions for further experimental validation. nih.gov For instance, a virtual screening of 128 ginsenosides against the ADGRG3 receptor identified ginsenosides Rg3 and Rk3 as top candidates with strong binding energies, suggesting a potential role in cancer and immune pathways. mdpi.com Similarly, docking studies have predicted interactions between various ginsenosides and targets such as mitogen-activated protein kinase 1 (MEK1), Aurora kinase A, and thrombin, providing hypotheses for their observed anticancer and blood-thinning properties. nih.gov These computational predictions help prioritize compounds and targets for subsequent in vitro and in vivo studies. mdpi.com

| Ginsenoside | Predicted Protein Target | Predicted Binding Energy (kcal/mol) | Potential Implication | Reference |

|---|---|---|---|---|

| Ginsenoside Rg3 | ADGRG3 (GPR97) | -10.7 | Oncology and Immunotherapy | mdpi.com |

| Ginsenoside Rk3 | ADGRG3 (GPR97) | -10.6 | Oncology and Immunotherapy | mdpi.com |

| Ginsenoside F1 | ADGRG3 (GPR97) | -10.3 | Oncology and Immunotherapy | mdpi.com |

| Ginsenoside F3 | Aurora kinase A | -8.543 (average) | Anticancer | nih.gov |

Future Directions and Research Gaps in Pseudo Ginsenoside Ri3 Studies

Comprehensive Elucidation of Molecular Mechanisms of Action

A fundamental gap in the current understanding of Pseudo-ginsenoside-RI3 is the detailed molecular mechanism through which it exerts its biological effects. Future research must prioritize a thorough investigation of its interactions with cellular signaling pathways. Studies on other ginsenosides (B1230088) have revealed complex modulatory effects on various signaling cascades, including the phosphoinositide 3-kinase (PI3K)/Akt pathway, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling, and mitogen-activated protein kinase (MAPK) pathways. For instance, ginsenoside Rg3 has been shown to influence the PI3K/Akt pathway and caspase-mediated apoptosis. Similarly, ginsenoside Re is known to regulate oxidative stress via the PI3K/Akt/Nrf2 signaling pathway. A comprehensive analysis is required to determine if this compound acts on these or other novel pathways. Such studies should aim to identify direct molecular binding partners and downstream effector proteins to build a complete picture of its mechanism of action.

Table 1: Potential Signaling Pathways for Investigation with this compound

| Signaling Pathway | Potential Role in Bioactivity | Key Proteins to Investigate |

|---|---|---|

| PI3K/Akt/mTOR | Cell survival, proliferation, apoptosis | Akt, mTOR, Bad, Caspase-9 |

| NF-κB | Inflammation, immune response | IKK, IκBα, p65 |

| MAPK (ERK, JNK, p38) | Stress response, cell differentiation, apoptosis | ERK1/2, JNK, p38 |

Integration of Multi-Omics Data for a Systems-Level Understanding of Bioactivity

To achieve a holistic understanding of this compound's effects, future studies should integrate multi-omics data. This systems biology approach, encompassing genomics, transcriptomics, proteomics, and metabolomics, can reveal the global cellular response to the compound, moving beyond a single-pathway focus. For example, comprehensive multi-omics analysis of ginsenoside Rb1 in the context of hyperlipidemia revealed its influence on glycerophospholipid metabolism by regulating gut bacteria. Applying a similar approach to this compound would enable researchers to construct a comprehensive network of its interactions, identifying key genes, proteins, and metabolites that are altered following treatment. This would not only clarify its mechanism of action but also help in predicting its broader physiological effects and potential off-target interactions.

Discovery and Validation of Novel Cellular and Molecular Targets

Identifying the specific cellular and molecular targets of this compound is a critical research gap. While some ginsenosides are known to interact with receptors like the glucocorticoid receptor, many targets remain unknown. Techniques such as affinity chromatography, reverse docking, and cellular thermal shift assays (CETSA) can be employed to discover novel binding proteins. For instance, the 14-3-3 ζ protein was identified as a potential target for ginsenoside metabolites using affinity chromatography. Reverse docking studies have also suggested potential targets for various ginsenosides, including MEK1 and EGFR. Once potential targets are identified, validation through methods like biolayer interferometry (BLI), isothermal titration calorimetry (ITC), and site-directed mutagenesis is essential to confirm the interaction and understand its functional consequences.

Table 2: Methodologies for Target Discovery and Validation

| Stage | Technique | Purpose |

|---|---|---|

| Discovery | Affinity Chromatography-Mass Spectrometry | Isolate and identify binding proteins from cell lysates. |

| Reverse Docking/Virtual Screening | Computationally screen libraries of proteins for potential binding affinity. | |

| Cellular Thermal Shift Assay (CETSA) | Detect target engagement in a cellular context by measuring protein thermal stability. | |

| Validation | Biolayer Interferometry (BLI) | Measure real-time kinetics of binding between the compound and the target protein. |

| Isothermal Titration Calorimetry (ITC) | Determine the thermodynamic parameters of the binding interaction. |

Development of Standardized Analytical Reference Materials for Research

A significant barrier to consistent and reproducible research on any novel natural product is the lack of standardized analytical reference materials. For this compound, the development of a certified reference material (CRM) is a high-priority future direction. This involves isolating the compound at high purity and thoroughly characterizing its physicochemical properties. The process for establishing (20S)- and (20R)-ginsenoside Rg3 as standard reference materials serves as a valuable model, which includes detailed analysis of general characteristics, identity (using NMR, IR, MS), purity, and content quantification. Establishing a validated analytical procedure, conforming to International Conference on Harmonization (ICH) guidelines, is crucial for quality control and ensuring the comparability of research findings across different laboratories. The National Institute of Standards and Technology (NIST) has developed such standards for other ginsenosides, like SRM 3389, which is a calibration solution for multiple ginsenosides.

Exploration of Synergistic Effects with Other Bioactive Compounds in Preclinical Models

The therapeutic potential of this compound may be enhanced when used in combination with other bioactive compounds. Future preclinical studies should be designed to explore these potential synergistic effects. Research on other ginsenosides has demonstrated that they can act synergistically with conventional drugs. For example, ginsenoside Rg3 has been shown to enhance the effects of chemotherapy agents by modulating multidrug resistance. Another study showed a synergistic protective effect of ginsenoside Rb3 and Ferruginol against myocardial infarction. Investigating combinations of this compound with other ginsenosides or therapeutic agents in relevant preclinical models of disease could reveal supra-additive or synergistic interactions, potentially leading to more effective combination therapies with improved efficacy.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Ferruginol |

| Ginsenoside Rb1 |

| Ginsenoside Rb3 |

| Ginsenoside Re |

| Ginsenoside Rg1 |

| Ginsenoside Rg3 |

| (20S)-ginsenoside Rg3 |

| (20R)-ginsenoside Rg3 |

Q & A

Basic Research Questions

Q. What are the established biochemical pathways modulated by Pseudo-ginsenoside-RI3, and how can researchers validate these mechanisms experimentally?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, receptor binding) paired with gene expression profiling (RNA-seq or qPCR) to identify target pathways. Validate findings via pharmacological inhibitors or CRISPR/Cas9-mediated gene knockdowns. Ensure dose-response relationships are quantified using nonlinear regression models (e.g., IC₅₀ calculations) . For reproducibility, adhere to ARRIVE guidelines for experimental reporting, including detailed protocols for cell culture conditions and statistical power analysis .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for specificity and sensitivity. Validate methods per ICH guidelines, including recovery rates (80–120%), matrix effects, and stability under storage conditions. For tissue distribution studies, use isotope-labeled internal standards to correct for ion suppression/enhancement .

Q. How should researchers design initial toxicity screens for this compound?

- Methodological Answer : Follow OECD Test Guidelines 423 (acute oral toxicity) and 407 (28-day repeated dose toxicity) in rodent models. Include histopathological analysis of major organs and hematological biomarkers (e.g., ALT, AST). Use negative (vehicle) and positive controls (e.g., acetaminophen for hepatotoxicity) to contextualize results. Pre-register protocols on platforms like Open Science Framework to mitigate bias .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s anti-inflammatory efficacy across studies be systematically reconciled?

- Methodological Answer : Conduct a systematic review with PRISMA guidelines to assess study heterogeneity. Variables to analyze include:

- Population : Species/strain differences (e.g., BALB/c vs. C57BL/6 mice).

- Intervention : Variability in compound purity (validate via COA and NMR data).

- Outcome : Assay sensitivity (e.g., ELISA vs. multiplex cytokine profiling).

Use meta-regression to identify confounding factors and GRADE criteria to evaluate evidence quality .

Q. What strategies optimize the pharmacokinetic profiling of this compound for CNS penetration studies?

- Methodological Answer : Employ microdialysis in rodent brains to measure unbound compound concentrations. Pair with P-glycoprotein inhibition (e.g., verapamil) to assess blood-brain barrier efflux. Use physiologically based pharmacokinetic (PBPK) modeling to predict human exposures, incorporating in vitro parameters like plasma protein binding and hepatic microsomal stability .

Q. How can researchers integrate multi-omics data to elucidate off-target effects of this compound?

- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) with pathway enrichment tools (e.g., MetaboAnalyst, STRING). Apply machine learning (e.g., random forest) to identify signature biomarkers of toxicity or efficacy. Validate findings using orthogonal assays (e.g., siRNA silencing of predicted targets) .

Methodological Frameworks for Rigor

- For hypothesis formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions. For example, a study on this compound’s cardioprotective effects must address clinical relevance (e.g., comparison with existing drugs like digoxin) .

- For experimental design : Use PICOT (Population, Intervention, Comparator, Outcome, Time) to structure preclinical trials. Example:

Data Management and Reproducibility

- Storage : Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Deposit raw mass spectrometry data in repositories like MetaboLights or PRIDE .

- Ethics : For human-derived samples, pseudonymize data with encryption keys stored separately. Document consent protocols per GDPR or HIPAA standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.